2-chloro-n-(2,4-dinitro-phenyl)-acetamide
Overview
Description
2-chloro-n-(2,4-dinitro-phenyl)-acetamide is an organic compound with a molecular formula of C8H6ClN3O5 It is characterized by the presence of a chloro group, two nitro groups, and an acetamide group attached to a phenyl ring
Mechanism of Action
Target of Action
It is known that similar compounds, such as schiff base compounds, have important medicinal and pharmaceutical applications . They show biological activities including antibacterial, antifungal, anticancer, and herbicidal activities .
Mode of Action
The configuration about the C N bond is E, and there is an intramolecular N—H Onitro hydrogen bond present forming an S(6) ring motif .
Biochemical Pathways
It is known that similar compounds, such as schiff base compounds, are widely used in organic and inorganic chemistry, and they have important medicinal and pharmaceutical applications .
Result of Action
It is known that similar compounds, such as schiff base compounds, show biological activities including antibacterial, antifungal, anticancer, and herbicidal activities .
Action Environment
It is known that similar compounds, such as schiff base compounds, are widely used in various environments, including medicinal and pharmaceutical applications .
Biochemical Analysis
Biochemical Properties
2-chloro-n-(2,4-dinitro-phenyl)-acetamide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as hydrolases and oxidoreductases, affecting their activity. The compound binds to the active sites of these enzymes, leading to a decrease in their catalytic efficiency. This interaction is primarily due to the presence of the nitro groups, which can form hydrogen bonds and other non-covalent interactions with the enzyme’s active site residues .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), leading to the activation of stress-responsive signaling pathways. Additionally, it can alter gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, inhibiting their normal function. The compound’s nitro groups are particularly reactive, allowing it to form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Furthermore, it can interfere with DNA replication and repair processes by binding to DNA and associated proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to the compound in in vitro studies has shown that it can lead to persistent oxidative stress and cellular damage. In in vivo studies, prolonged exposure can result in chronic inflammation and tissue damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and transient changes in gene expression. At higher doses, it can cause significant toxicity, including liver and kidney damage, due to the accumulation of reactive intermediates. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation. The compound can be metabolized into reactive intermediates that can further interact with cellular macromolecules, leading to changes in metabolic flux and metabolite levels. These interactions can disrupt normal cellular metabolism and lead to the accumulation of toxic byproducts .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and can be found in various organelles, including the mitochondria and endoplasmic reticulum. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is essential for its interaction with specific biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-n-(2,4-dinitro-phenyl)-acetamide typically involves the reaction of 2,4-dinitroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-n-(2,4-dinitro-phenyl)-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted acetamides.
Reduction: Formation of 2-chloro-n-(2,4-diamino-phenyl)-acetamide.
Oxidation: Formation of dinitrophenyl quinones.
Scientific Research Applications
2-chloro-n-(2,4-dinitro-phenyl)-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-n-(2,4-dinitro-phenyl)-5-nitrobenzamide
- (2S)-2-chloro-n-(2,4-dinitro-phenyl)propanamide
Uniqueness
2-chloro-n-(2,4-dinitro-phenyl)-acetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various synthetic and research applications.
Properties
IUPAC Name |
2-chloro-N-(2,4-dinitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O5/c9-4-8(13)10-6-2-1-5(11(14)15)3-7(6)12(16)17/h1-3H,4H2,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYSEWOCLXWPLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284478 | |
Record name | 2-Chloro-N-(2,4-dinitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6271-08-5 | |
Record name | NSC37405 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37405 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-N-(2,4-dinitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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